molecular formula C10H9NO3S B1373670 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid CAS No. 1240529-53-6

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid

Cat. No.: B1373670
CAS No.: 1240529-53-6
M. Wt: 223.25 g/mol
InChI Key: ZPWGLCHQTGQZEO-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound that contains both thiophene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions or direct functionalization of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Both the thiophene and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and oxazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the oxazole moiety.

    Oxazole-4-carboxylic acid: Contains an oxazole ring but lacks the thiophene moiety.

    2-(Thiophen-2-yl)acetic acid: Similar structure but with a different substitution pattern.

Uniqueness: 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)11-10(14-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWGLCHQTGQZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 3
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid

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